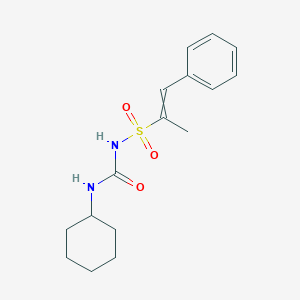
N-(Cyclohexylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclohexylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide is a compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of N-(Cyclohexylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of cyclohexyl isocyanide with aromatic aldehydes, aromatic amines, and trifluoroacetic anhydride in dichloromethane at room temperature . This reaction yields N-[cyclohexylcarbamoyl(aryl)methyl]-2,2,2-trifluoro-N-arylacetamide derivatives in nearly quantitative yields. The work-up procedure is straightforward, and the products are precipitated in ether as pure solids.
Análisis De Reacciones Químicas
N-(Cyclohexylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoroacetic anhydride, aromatic aldehydes, and aromatic amines . The major products formed from these reactions are N-[cyclohexylcarbamoyl(aryl)methyl]-2,2,2-trifluoro-N-arylacetamide derivatives.
Aplicaciones Científicas De Investigación
N-(Cyclohexylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide has several scientific research applications. It is used in the synthesis of complex molecular structures through multi-component reactions (MCRs), which are valuable in drug discovery and development
Mecanismo De Acción
The mechanism of action of N-(Cyclohexylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
N-(Cyclohexylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide can be compared with other sulfonamide derivatives. Similar compounds include N-cyclohexyl-N-(cyclohexylcarbamoyl)acrylamide and other sulfonylurea derivatives . These compounds share structural similarities but may differ in their biological activities and applications.
Conclusion
This compound is a complex molecule with diverse applications in scientific research. Its synthesis, chemical reactions, and potential applications make it a valuable compound in the fields of chemistry, biology, and medicine. Further research is needed to fully understand its mechanism of action and explore its potential in various applications.
Propiedades
Número CAS |
56752-83-1 |
|---|---|
Fórmula molecular |
C16H22N2O3S |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-(1-phenylprop-1-en-2-ylsulfonyl)urea |
InChI |
InChI=1S/C16H22N2O3S/c1-13(12-14-8-4-2-5-9-14)22(20,21)18-16(19)17-15-10-6-3-7-11-15/h2,4-5,8-9,12,15H,3,6-7,10-11H2,1H3,(H2,17,18,19) |
Clave InChI |
GWPOUQSRVKGSQR-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=CC=C1)S(=O)(=O)NC(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















